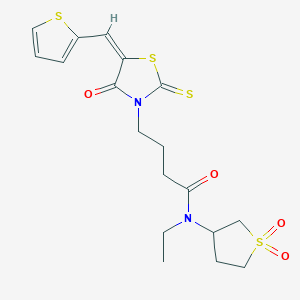

(E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamide

描述

属性

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S4/c1-2-19(13-7-10-28(23,24)12-13)16(21)6-3-8-20-17(22)15(27-18(20)25)11-14-5-4-9-26-14/h4-5,9,11,13H,2-3,6-8,10,12H2,1H3/b15-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTBSZXVVGWTPA-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)CCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamide is a synthetic derivative that exhibits significant biological activity, particularly in anticancer applications. This article reviews its biological properties, focusing on cytotoxicity, molecular interactions, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a complex structure that combines a thiazolidinone core with thiophene and tetrahydrothiophene moieties. This unique arrangement is believed to contribute to its biological efficacy.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The compound demonstrated strong selectivity for these cancer cells while exhibiting moderate effects on colorectal carcinoma (HCT-116) and cervical cancer (HeLa) cells.

| Cell Line | Cytotoxicity | Selectivity |

|---|---|---|

| HepG-2 | High | High |

| MCF-7 | High | High |

| HCT-116 | Moderate | Low |

| HeLa | Moderate | Low |

The mechanism of action appears to involve apoptosis induction , inhibition of topoisomerase activity, and modulation of various signaling pathways such as NF-kB/mTOR/PI3K/Akt .

Molecular Interactions

Molecular docking studies indicate that the compound has a strong binding affinity to calf-thymus DNA, suggesting that it may exert its anticancer effects through direct interaction with DNA . The binding affinity to DNA can be quantified using docking scores, which provide insights into the potential efficacy of the compound as an anticancer agent.

Study 1: Cytotoxicity Assessment

In a controlled laboratory setting, the cytotoxicity of the compound was assessed using the MTT assay across multiple cell lines. The results indicated that the compound significantly reduced cell viability in HepG-2 and MCF-7 cells compared to untreated controls.

Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that the compound could induce apoptosis through caspase activation pathways. This was confirmed by flow cytometry analysis, which showed increased levels of apoptotic markers in treated cells.

Pharmacological Profiles

The pharmacological properties of the compound were evaluated through in silico studies, focusing on ADME/T (Absorption, Distribution, Metabolism, Excretion/Toxicity) profiles. These analyses suggest favorable drug-like properties with low toxicity profiles, making it a promising candidate for further development as an anticancer agent .

相似化合物的比较

Core Thiazolidinone Derivatives

Compounds with the thiazolidinone core exhibit significant diversity in substituents, influencing their biological and chemical profiles:

Physicochemical and Pharmacological Insights

- Polarity and Solubility : The sulfone group in the target compound increases polarity compared to furan or benzylidene analogs (e.g., ), which may enhance aqueous solubility but reduce membrane permeability .

- Biological Activity : While direct pharmacological data for the target compound are lacking, analogs in showed promise in antimicrobial screens, with chlorophenyl derivatives exhibiting MIC values <10 µg/mL against S. aureus .

常见问题

Q. What conceptual frameworks explain the thiophene moiety’s electronic contributions to reactivity?

- Methodological Answer : Apply frontier molecular orbital (FMO) theory to assess thiophene’s electron-rich π-system in nucleophilic attacks. Compare HOMO-LUMO gaps with DFT calculations for furan/pyridine analogs to quantify resonance effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。